molecular formula C14H13ClN2O3 B12893054 2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione CAS No. 87100-95-6

2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione

Cat. No.: B12893054
CAS No.: 87100-95-6
M. Wt: 292.72 g/mol
InChI Key: GONPYUBKJWNWKB-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 2-chlorobutane-1,3-dione, under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-Chloro-1-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione.

    Reduction: Formation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione: Lacks the chloro group, resulting in different reactivity and biological activity.

    2-Chloro-1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione:

Uniqueness

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione is unique due to the presence of both the chloro and hydroxy groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

87100-95-6

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-chloro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C14H13ClN2O3/c1-8-11(13(19)12(15)9(2)18)14(20)17(16-8)10-6-4-3-5-7-10/h3-7,12,16H,1-2H3

InChI Key

GONPYUBKJWNWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(C(=O)C)Cl

Origin of Product

United States

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